molecular formula C26H24ClN3O3S2 B14255717 N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]pivalamide CAS No. 365430-08-6

N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]pivalamide

Cat. No.: B14255717
CAS No.: 365430-08-6
M. Wt: 526.1 g/mol
InChI Key: PYSLGEQMEPZSNF-UHFFFAOYSA-N
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Description

N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]pivalamide is a complex organic compound with a unique structure that includes a thiazole ring, a pyridine ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]pivalamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the chlorophenyl and methylsulfonylphenyl groups. The final step involves the attachment of the pyridyl group and the pivalamide moiety. The reactions are usually carried out under controlled conditions, with specific reagents and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]pivalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]pivalamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of cyclooxygenase (COX) inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for inflammatory diseases and cancer.

    Industry: It may be used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]pivalamide involves its interaction with specific molecular targets, such as enzymes. For example, as a COX inhibitor, it binds to the active site of the enzyme, blocking the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. This inhibition reduces inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • 2-(4-Methylsulfonylphenyl) indole derivatives
  • Various indole derivatives with similar biological activities

Uniqueness

N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]pivalamide stands out due to its unique combination of functional groups and its potential as a selective COX inhibitor. Its structure allows for specific interactions with the enzyme’s active site, providing a high degree of selectivity and potency .

Properties

CAS No.

365430-08-6

Molecular Formula

C26H24ClN3O3S2

Molecular Weight

526.1 g/mol

IUPAC Name

N-[4-[4-(3-chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]-2,2-dimethylpropanamide

InChI

InChI=1S/C26H24ClN3O3S2/c1-26(2,3)25(31)29-21-15-18(12-13-28-21)23-22(17-6-5-7-19(27)14-17)30-24(34-23)16-8-10-20(11-9-16)35(4,32)33/h5-15H,1-4H3,(H,28,29,31)

InChI Key

PYSLGEQMEPZSNF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=NC=CC(=C1)C2=C(N=C(S2)C3=CC=C(C=C3)S(=O)(=O)C)C4=CC(=CC=C4)Cl

Origin of Product

United States

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